molecular formula C9H10BrClO B13255511 3-(2-Bromo-4-chlorophenyl)propan-1-ol

3-(2-Bromo-4-chlorophenyl)propan-1-ol

Cat. No.: B13255511
M. Wt: 249.53 g/mol
InChI Key: JHOGSVGHLQGDIB-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10BrClO. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. The compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenyl)propan-1-ol can be achieved through several methods. One common method involves the reaction of 2-bromo-4-chlorobenzaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-Bromo-4-chlorophenyl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-chlorophenyl)propan-1-ol involves its interaction with molecular targets and pathways. The presence of bromine and chlorine atoms on the phenyl ring allows the compound to participate in various chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-phenyl)propan-1-ol
  • 3-(4-Chlorophenyl)propan-1-ol
  • 3-(2-Bromo-4-methylphenyl)propan-1-ol

Uniqueness

3-(2-Bromo-4-chlorophenyl)propan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual substitution enhances its reactivity and versatility in various chemical reactions compared to similar compounds with only one halogen substituent .

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

3-(2-bromo-4-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H10BrClO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2

InChI Key

JHOGSVGHLQGDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CCCO

Origin of Product

United States

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